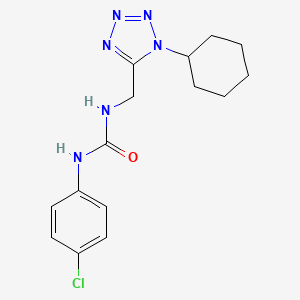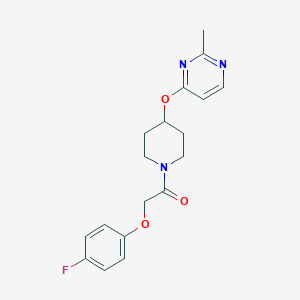
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, also known as DMTU, is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Reactivity and Spectroscopic Characterization
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, along with other imidazole derivatives, has been studied for its specific spectroscopic and reactive properties. These studies utilize experimental and computational approaches to understand the molecular dynamics and reactivity based on molecular orbital theory, molecular electrostatic potential, and other factors. The research suggests potential applications in understanding electrophilic attack sites and interactions with biological molecules, such as antihypertensive protein hydrolase, indicating its relevance in the design of bioactive molecules and materials with specific properties (Hossain et al., 2018).
Antimicrobial Activity
The synthesis of novel imidazole ureas/carboxamides containing dioxaphospholanes has been explored, demonstrating the potential antimicrobial evaluation of these compounds. This research highlights the broad spectrum of applications for these derivatives in antimicrobial treatments, showcasing the compound's utility beyond its basic chemical properties (Rani et al., 2014).
Luminescence Sensing
Lanthanide metal-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate compounds exhibit selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing. This property could be utilized in the development of new sensors for environmental monitoring, food safety, and biomedical diagnostics (Shi et al., 2015).
Corrosion Inhibition
Research on the corrosion behavior of mild steel in acidic solutions containing organic compounds related to this compound demonstrates its effectiveness as a corrosion inhibitor. These findings have implications for the protection of industrial equipment and infrastructure, suggesting a practical application in materials science and engineering (Bahrami & Hosseini, 2012).
Photochromism in Dimers
The synthesis of dimers from derivatives similar to this compound and their photochromic properties in solution upon irradiation present another interesting aspect of their application. These properties could be harnessed in the development of photoresponsive materials for use in optical data storage, smart windows, and photo-switchable devices (Bai et al., 2010).
Propiedades
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-4-7-15(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKBVGIYXVETEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)



![ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2986078.png)


![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)

![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)
![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)
